

A Technical Guide to Fmoc-N-Me-Ala-OH: Properties and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-N-Me-Ala-OH*

Cat. No.: *B557323*

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Introduction

Fmoc-N-Me-Ala-OH, chemically known as N- α -Fmoc-N- α -methyl-L-alanine, is a specialized amino acid derivative crucial for advanced peptide synthesis.[1][2] The presence of the N-methyl group offers unique advantages, such as enhancing the metabolic stability and modifying the conformational properties of the resulting peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting agent for the amino group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the physicochemical properties, analytical methodologies, and a fundamental experimental workflow for the application of **Fmoc-N-Me-Ala-OH**.

Physicochemical Properties

The distinct characteristics of **Fmoc-N-Me-Ala-OH** are fundamental to its application in peptide synthesis. These properties dictate its solubility, reactivity, and storage conditions.

Property	Value	References
Molecular Formula	C ₁₉ H ₁₉ NO ₄	[1][3]
Molecular Weight	325.36 g/mol	[1][4][5]
Appearance	White to off-white powder	[3]
Melting Point	140 - 157 °C	[1][3]
Optical Rotation	[α] ₂₀ /D -18.5 to -20° (c=1 in DMF)	[3][4]
Solubility	Soluble in Dimethylformamide (DMF)[1][2]. Slightly soluble in water.[2]	
Storage Temperature	2-8°C	[2][4]
pKa (Predicted)	3.92 ± 0.10	[2]

Experimental Protocols

Accurate characterization and application of **Fmoc-N-Me-Ala-OH** rely on standardized experimental protocols. Below are methodologies for purity assessment and its use in peptide synthesis.

Purity and Identity Assessment

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity and enantiomeric purity of the compound.
- Method: A reversed-phase HPLC (RP-HPLC) system is commonly used.
 - Column: C18 column.
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
 - Detection: UV detector at 254 nm or 265 nm, characteristic for the Fmoc group.

- Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like DMF.
- Expected Result: A major peak corresponding to **Fmoc-N-Me-Ala-OH**, with purity levels typically $\geq 97\%$.^[4] Enantiomeric purity is often determined using chiral HPLC and should be $\geq 99.5\%$.^[1]

2. Thin-Layer Chromatography (TLC):

- Purpose: A rapid and qualitative method to assess purity and monitor reaction progress.
- Method:
 - Stationary Phase: Silica gel plates.
 - Mobile Phase: A mixture of dichloromethane and methanol is a common solvent system.
 - Visualization: UV light (254 nm) to visualize the Fmoc group.
- Expected Result: A single major spot, with an R_f value characteristic of the compound in the chosen solvent system. Purity is often expected to be $\geq 98\%$.^[1]

3. Infrared (IR) Spectroscopy:

- Purpose: To confirm the identity of the compound by identifying its functional groups.
- Method: The sample is analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.
- Expected Result: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Fmoc protecting group, as well as N-methyl and aromatic C-H stretches. The identity is confirmed if the spectrum "passes test" against a reference standard.^[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Ala-OH is a key building block in Fmoc-based SPPS.^{[1][4]} The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.

1. Resin Preparation:

- The synthesis begins with a solid support, such as Wang or Rink Amide resin, chosen based on the desired C-terminal functionality (acid or amide).[\[6\]](#)
- The resin is swelled in a suitable solvent, typically DMF or dichloromethane (DCM), for at least 30 minutes to ensure accessibility of the reactive sites.[\[7\]](#)

2. Fmoc Deprotection:

- The Fmoc protecting group on the resin-bound amino acid is removed to expose a free amine for the next coupling step.
- This is achieved by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 20 minutes).[\[7\]](#)
- The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Activation and Coupling:

- In a separate vessel, **Fmoc-N-Me-Ala-OH** is pre-activated to form a reactive species that will readily form a peptide bond.
- A solution of **Fmoc-N-Me-Ala-OH** is prepared in DMF.
- A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide), and a base like DIPEA (N,N-Diisopropylethylamine) are added to the amino acid solution.[\[6\]](#)
- This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

4. Washing:

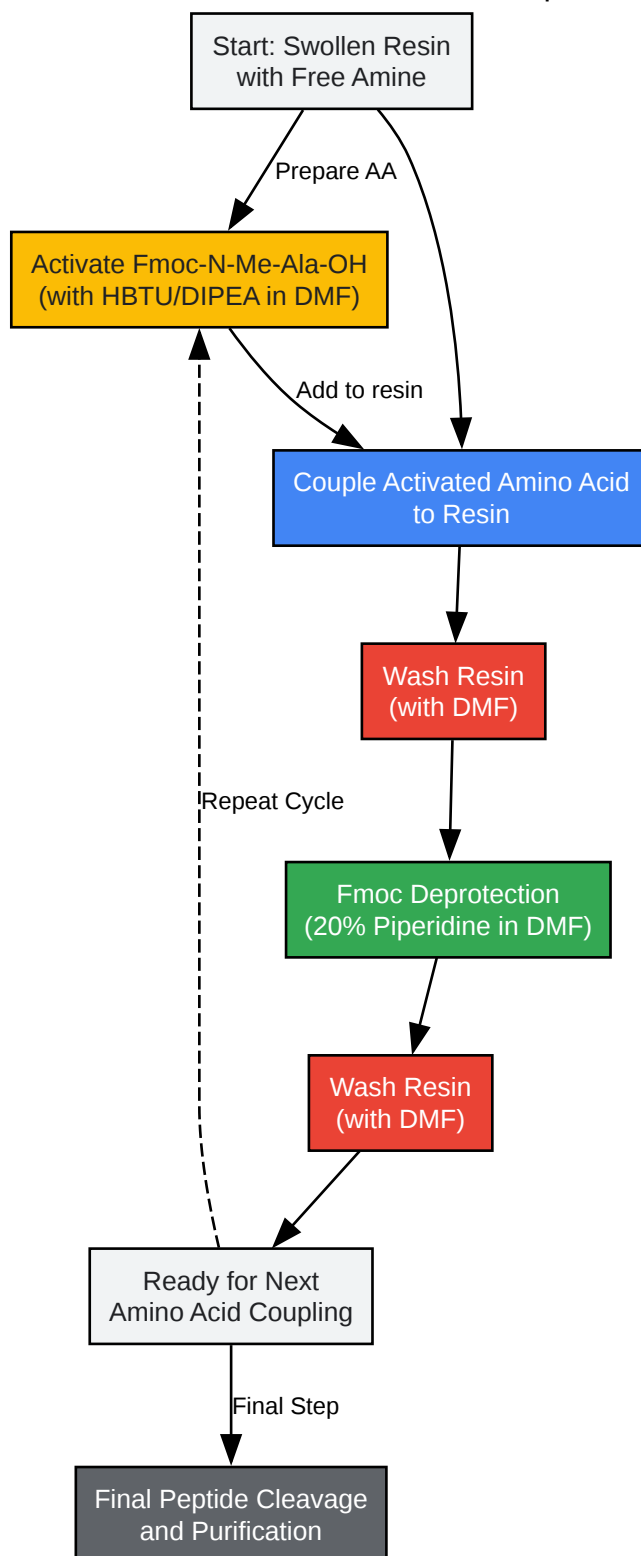
- After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

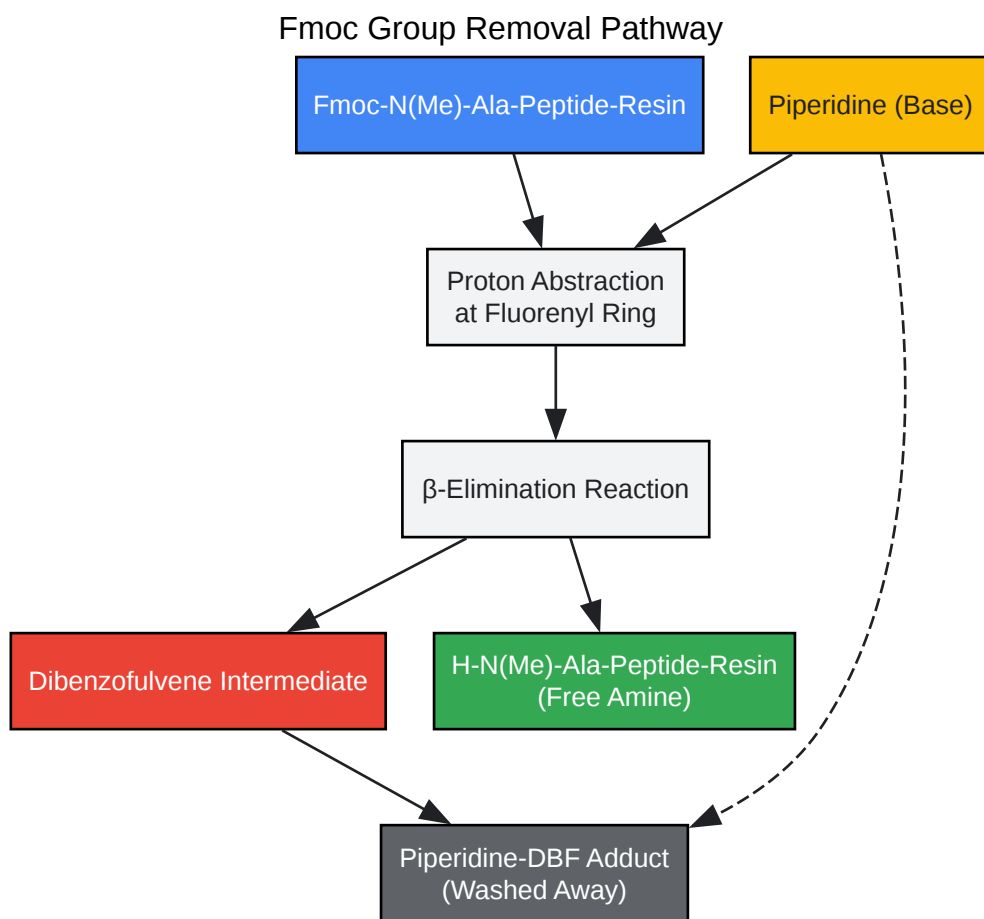
Workflow and Pathway Visualizations

The following diagrams illustrate the core logical workflow for the use of **Fmoc-N-Me-Ala-OH** in peptide synthesis.

General Workflow for Fmoc-N-Me-Ala-OH Incorporation in SPPS

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Caption: Workflow for a single coupling cycle in Fmoc SPPS.



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Caption: Chemical pathway for the base-mediated removal of the Fmoc group.

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- To cite this document: BenchChem. [A Technical Guide to Fmoc-N-Me-Ala-OH: Properties and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557323#what-are-the-physicochemical-properties-of-fmoc-n-me-ala-oh]

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